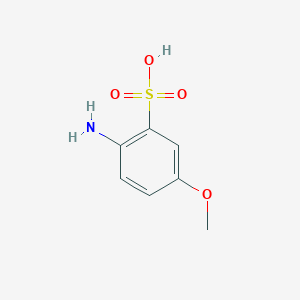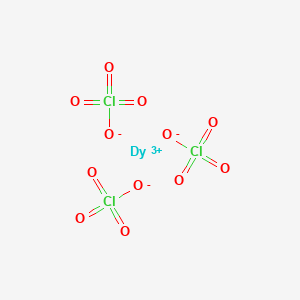
Antimony, compd. with nickel (1:3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antimony, compd. with nickel (1:3), also known as Nickel antimonide (Ni3Sb), is a compound with the CAS number 12503-49-0 . It is categorized under Inorganic Salts in Inorganic Chemistry .
Molecular Structure Analysis
The molecular formula of Antimony, compd. with nickel (1:3) is Ni3Sb . It has a molecular weight of 297.84 g/mol . The exact mass is 294.71000 .Physical And Chemical Properties Analysis
Antimony, compd. with nickel (1:3) has a molecular weight of 297.840 . The exact mass is 296.70528 . It has a heavy atom count of 4 and a covalently-bonded unit count of 4 .Aplicaciones Científicas De Investigación
Thermodynamics and Nonstoichiometry : The thermodynamics and nonstoichiometry of Ni3Sb, a compound of nickel and antimony, were studied using a Knudsen Effusion Mass Spectrometric method. This research is significant for understanding the phase stability and defect chemistry in these intermetallic compounds (Popovič et al., 2007).
Electrical Properties of Antimony Doped Nickel Ferrites : Antimony-doped nickel ferrites exhibited altered electrical properties, including changes in resistivity and dielectric permittivity. This suggests potential applications in electronic components such as chip inductors (Pervaiz et al., 2014).
Mössbauer Effect in B8 Alloys : Research on the Mössbauer effect in nickel-antimony alloys contributes to a deeper understanding of the electron transfer processes in these materials, which is crucial for their applications in electronic and magnetic devices (Dokuzoguz et al., 1970).
Interaction with Solid Oxide Fuel Cell Anodes : Studies on the interaction of antimony with nickel-zirconia anodes in solid oxide fuel cells (SOFCs) highlight its impact on cell performance and longevity, providing insights for improving SOFC technology (Marina et al., 2011).
Antimony's Environmental Impact : Research on antimony's occurrence in natural waters and its environmental impact is crucial for understanding its behavior in ecosystems and developing strategies for pollution control (Filella et al., 2002).
Nickel Catalysts Interaction : The interaction of antimony with reduced supported nickel catalysts has implications for industrial processes, particularly in the context of cracking catalysts in the petrochemical industry (Dreiling & Schaffer, 1979).
Surface Segregation on Ferritic Single Crystals : Studying the segregation behavior of antimony on ferritic single crystals with nickel and chromium has applications in understanding and preventing temper embrittlement in steels (Clauberg et al., 2000).
Schottky-Barrier Height in NiSi/Si Interfaces : Research on achieving low Schottky-barrier height for NiSi on n-type Si using antimony segregation opens avenues for developing high-performance semiconductor devices (Wong et al., 2007).
Microbial Antimony Biogeochemistry : Understanding antimony transformations in microbial systems is important for bioremediation and environmental management of antimony pollution (Li et al., 2016).
Safety and Hazards
Antimony, compd. with nickel (1:3) is classified as harmful if swallowed . It has a hazard category of 6.1 and a packing level of III . It has several precautionary statements including P201, P202, P261, P264, P270, P271, P272, P273, P280, P281, P285, P301+P312, P302+P352, P304+P312, P304+P340, P304+P341, P308+P313, P312, P321, P330, P333+P313, P342+P311, P363, P391, P405, and P501 .
Mecanismo De Acción
Target of Action
Antimony compounds have been known to exhibit remarkable therapeutic efficacy in patients with acute promyelocytic leukemia .
Mode of Action
The exact mode of action of Antimony, compdAntimony compounds are known to exert apoptosis in a dose- and time-dependent manner . They may provide a broader spectrum of antitumoral activity .
Biochemical Pathways
The biochemical pathways affected by Antimony, compdAntimony biotransformation processes, including oxidation, reduction, and methylation, are known to be catalyzed by a series of enzymes in diverse environmental microorganisms .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Antimony, compdThe pharmacokinetics of antimony compounds can vary significantly depending on the specific compound and its formulation .
Result of Action
The molecular and cellular effects of Antimony, compdAntimony compounds are known to induce apoptosis and have antitumoral activities .
Action Environment
The action, efficacy, and stability of Antimony, compd. with nickel (1:3) can be influenced by various environmental factors. For instance, the bioavailability and toxicity of antimony can be affected by its chemical speciation, which can be influenced by environmental conditions .
Propiedades
InChI |
InChI=1S/3Ni.Sb |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVODRKGILKZGAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Ni].[Ni].[Ni].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Ni3Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.840 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 6337020 | |
CAS RN |
12503-49-0 |
Source


|
| Record name | Antimony, compd. with nickel (1:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with nickel (1:3) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.420 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

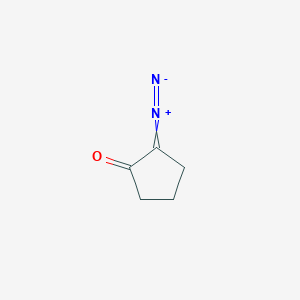
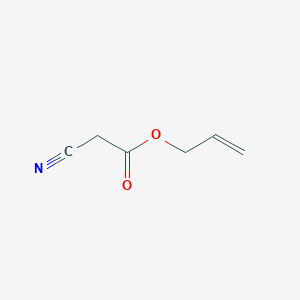
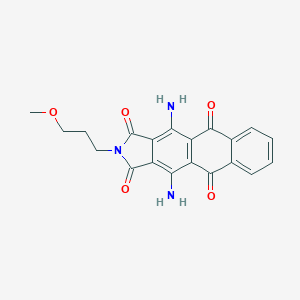
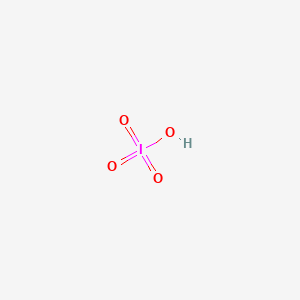
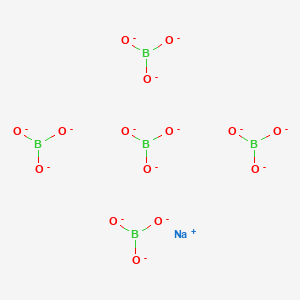
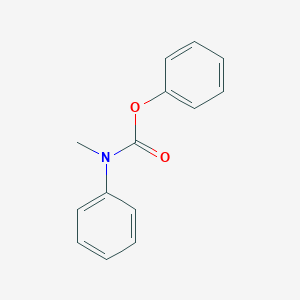
![(E)-4-[(1S)-2,6,6-trimethylcyclohex-2-en-1-yl]but-3-en-2-one](/img/structure/B84386.png)
![4-[(4-Cyanophenyl)methyl]benzonitrile](/img/structure/B84387.png)



